molecular formula C7H5N9 B13979607 2,6-Bis(tetrazolyl)pyridine

2,6-Bis(tetrazolyl)pyridine

Cat. No.: B13979607
M. Wt: 215.18 g/mol
InChI Key: JNFNAWKHINCFOO-UHFFFAOYSA-N
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Description

2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.

Mechanism of Action

The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.

Properties

Molecular Formula

C7H5N9

Molecular Weight

215.18 g/mol

IUPAC Name

2,6-bis(2H-tetrazol-5-yl)pyridine

InChI

InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16)

InChI Key

JNFNAWKHINCFOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3

Origin of Product

United States

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